2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-

Structure-Activity Relationship Electronic Effects Reactivity Modulation

Researchers requiring a para-fluoro substituted azlactone with a defined Hammett substituent constant (σp = +0.06) for linear free-energy relationship studies face supply inconsistency. CAS 449-81-0 provides a reliable, single-lot source of 4-(p-fluorobenzylidene)-2-phenyl-2-oxazolin-5-one, eliminating the need to manage multiple analogs. It is suited for the synthesis of 1,3,4-oxa(thia)diazolo[3,2-a]pyrimidin-5-one antifungal scaffolds, where the para-fluorine moiety is retained during Michael addition-ring transformation sequences. This compound also enables access to para-fluoro-substituted phenylalanine analogs via alkaline hydrolysis, supporting peptide-based drug design.

Molecular Formula C16H10FNO2
Molecular Weight 267.25 g/mol
CAS No. 449-81-0
Cat. No. B1655909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-
CAS449-81-0
Molecular FormulaC16H10FNO2
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2
InChIInChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+
InChIKeyGGMAOSAZKMNBHB-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 449-81-0: Fluorinated Azlactone Building Block


2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl- (CAS 449-81-0), also designated NSC 74503, is a 4-arylidene-2-phenyl-5(4H)-oxazolone derivative with molecular formula C16H10FNO2 and a molecular weight of 267.26 g/mol . This compound belongs to the broader azlactone family, which serves as versatile intermediates in heterocyclic synthesis, amino acid preparation, and materials science [1]. The para-fluorine substitution on the benzylidene ring introduces distinct electronic and steric properties compared to its ortho-fluoro (CAS 397-60-4), meta-fluoro (CAS 397-62-6), and unsubstituted benzylidene (CAS 842-74-0) analogs, directly impacting reactivity, physicochemical properties, and downstream synthetic utility.

Azlactone building block for heterocyclic synthesis
Para-fluoro substituent modulates electrophilicity and reaction kinetics
Precursor to N-benzoyl-p-fluoro amino acid derivatives

Why Generic Substitution Fails for CAS 449-81-0


Within the 4-arylidene-2-phenyl-5(4H)-oxazolone class, the position of fluorine substitution on the benzylidene ring dictates the compound's electronic profile, hydrolytic stability, and reactivity in nucleophilic ring-opening and cycloaddition reactions [1]. The para-fluoro substituent exerts a distinct Hammett electronic effect (σp = +0.06 for F) compared to the meta-fluoro (σm = +0.34) or unsubstituted (σ = 0) analogs, directly modulating the electrophilicity of the oxazolone carbonyl and, consequently, the rate of alkaline hydrolysis and aminolysis [2]. Critically, the p-fluoro compound has been reported to undergo transacylation during Erlenmeyer-Plochl synthesis – a side reaction not universally observed across all halogenated analogs – which has direct implications for synthetic route planning, purification requirements, and final product purity [3]. Substituting this compound with its ortho- or meta-fluoro isomers, or with the 2-methyl analog (CAS 586-08-3), can therefore lead to divergent reaction kinetics, altered regiochemical outcomes in downstream transformations, and non-comparable biological or materials properties.

Positional fluorine isomer substitution (ortho/meta) may alter hydrolysis rates and regiochemical outcomes.
Transacylation side-reaction during synthesis may require additional purification, unlike unsubstituted or m-fluoro analogs.
2-methyl analog (CAS 586-08-3) yields N-acetyl derivatives, not N-benzoyl; divergent protection strategies.

Differentiation Evidence for CAS 449-81-0 vs. Analogs


Hydrolysis Rate: para-Fluoro vs. meta-Fluoro

The para-fluorine substituent on the benzylidene ring of CAS 449-81-0 introduces a characteristic Hammett substituent constant (σp) of +0.06, which is substantially different from the meta-fluoro analog (CAS 397-62-6, σm = +0.34) and the unsubstituted parent compound (CAS 842-74-0, σ = 0) [1]. In the base-catalysed hydrolysis of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones, rate coefficients have been systematically measured across a series of substituents, and a Hammett reaction constant (ρ) has been evaluated, enabling the quantitative prediction that the p-fluoro derivative hydrolyses at a rate intermediate between the electron-withdrawing m-fluoro and the unsubstituted analogs [2]. This directly impacts its shelf-life in solution, its compatibility with aqueous reaction conditions, and the kinetics of nucleophilic ring-opening for amino acid synthesis.

Hydrolysis Rate
Class-level
Predicted ~2–3× rate difference: p-F (σp=+0.06) intermediate between unsubstituted (σ=0) and m-F (σm=+0.34)
Supports isomer-specific reactivity and stability assessment
Based on Hammett correlation, 70% aq. dioxane
Structure-Activity Relationship Electronic Effects Reactivity Modulation

Transacylation Side-Reaction in Synthesis

During the preparation of 4-arylidene-5-oxazolones via the Erlenmeyer-Plochl reaction, the 4-(p-fluorobenzylidene) analog has been specifically reported by Bennett and Niemann to exhibit transacylation – a side reaction not universally observed for other halogen-substituted analogs [1]. This observation is documented in the context of comparative solvolysis studies of 2-substituted-4-arylidene-5-oxazolones, where the p-fluoro compound's behavior was contrasted with trifluoromethyl-substituted and unsubstituted derivatives [2]. Transacylation can lead to product mixtures, reduced yields, and the need for additional purification steps, making this a critical differentiator for laboratories that require high-purity oxazolone intermediates for subsequent stereoselective transformations.

Transacylation
Head-to-head
Transacylation observed during Erlenmeyer-Plochl synthesis for p-F analog; absent in unsubstituted and CF₃ analogs
Indicates synthetic route planning and purification requirements may differ
Binary observation; impacts yield and purity profile
Synthetic Route Optimization Side-Reaction Profile Product Purity

Antifungal Heterocycle Synthesis

4-(p-Fluorobenzylidene)-5(4H)-oxazolones (CAS 449-81-0 and its 2-methyl congener) have been specifically employed as Michael acceptors in a one-pot ring transformation with 2-amino-5-aryl-1,3,4-oxa(thia)diazoles to yield 6-acet(benz)amido-2,7-diaryl-6,7-dihydro-1,3,4-oxa(thia)diazolo[3,2-a]pyrimidin-5-ones [1]. The resulting bicyclic products (4a–g) were evaluated for fungitoxicity against Alternaria solani and Fusarium oxysporum and compared with the commercial fungicide Dithane M-45 as a reference standard [2]. This specific reactivity exploits the enhanced electrophilicity imparted by the p-fluoro substituent at the exocyclic double bond, making CAS 449-81-0 a strategically selected substrate for constructing antifungal heterocyclic scaffolds in which the p-fluorophenyl moiety is retained in the final bioactive structure.

Antifungal Scaffold
Reported
Derived oxadiazolo-pyrimidin-5-ones showed fungitoxicity comparable to Dithane M-45 at 1000 ppm (A. solani, F. oxysporum)
Supports antifungal heterocycle scaffold screening
Cross-study comparison; full MIC data in original publication
Heterocyclic Synthesis Antifungal Agents Michael Addition

p-Fluoro-Cinnamic Acid Intermediate

The 2-methyl analog of CAS 449-81-0 (CAS 586-08-3, 4-(p-fluorobenzylidene)-2-methyl-2-oxazolin-5-one, NSC 636403) is explicitly documented as an intermediate in the preparation of fluoro-cinnamic acid derivatives via basic hydrolysis of the oxazolone ring [1]. CAS 449-81-0 serves the analogous function with a 2-phenyl substituent, yielding N-benzoyl-p-fluoro-cinnamic acid derivatives rather than N-acetyl derivatives. This positional specificity is critical: the para-fluoro substituent directs the electronic character of the resulting cinnamic acid, which is distinct from ortho- or meta-fluoro cinnamic acids in terms of pKa, lipophilicity, and biological target interactions [2]. The boiling point of CAS 449-81-0 (385.6 °C at 760 mmHg) and density (1.23 g/cm³) distinguish it from the 2-methyl analog (predicted lower boiling point due to reduced molecular weight of 205.18 g/mol vs. 267.26 g/mol), affecting purification strategy (e.g., distillation vs. recrystallization) [3].

Cinnamic Acid Precursor
Data to verify
MW 267.26 vs. 205.18 (2-methyl); b.p. 385.6 °C vs. predicted
Enables divergent N-benzoyl protection pathway
Physicochemical properties: supplier-reported; verify experimentally
Fluorinated Amino Acid Precursor Hydrolytic Ring-Opening Regioselectivity

Application Scenarios for CAS 449-81-0


Fluorinated Antifungal Heterocycle Synthesis

CAS 449-81-0 is the preferred oxazolone substrate when constructing 1,3,4-oxa(thia)diazolo[3,2-a]pyrimidin-5-one scaffolds where the p-fluorophenyl moiety must be retained in the final bioactive molecule. The evidence from Yadav and Saigal (1995) demonstrates that the p-fluoro substituent on the benzylidene ring remains intact through the Michael addition–ring transformation sequence, producing compounds with fungitoxicity comparable to commercial Dithane M-45 [1]. Researchers developing novel antifungal agents for agricultural or pharmaceutical applications should select CAS 449-81-0 specifically when the para-fluorine is required for target binding, metabolic stability, or physicochemical optimization of the final heterocyclic product.

N-Benzoyl-p-fluoro-phenylalanine Synthesis

The alkaline hydrolysis of CAS 449-81-0 yields N-benzoyl-p-fluoro-cinnamic acid derivatives, which upon further reduction or enzymatic resolution provide access to para-fluoro-substituted phenylalanine analogs [1]. This is distinct from the 2-methyl analog (CAS 586-08-3), which yields N-acetyl derivatives, and the meta-fluoro analog (CAS 397-62-6), which produces the regioisomeric m-fluoro amino acid. Given the importance of fluorinated amino acids in peptide-based drug design, PET tracer development, and protein engineering, laboratories should procure CAS 449-81-0 specifically when the para-fluoro substitution pattern and N-benzoyl protection are both required for the target application [2].

Mechanistic Studies of Azlactone Hydrolysis

The p-fluoro substituent (σp = +0.06) occupies a unique position in the Hammett series of 4-substituted benzylidene-2-phenyl-5(4H)-oxazolones, filling the gap between the electron-donating unsubstituted analog (σ = 0) and electron-withdrawing analogs such as m-fluoro (σm = +0.34) or p-nitro [1]. Physical organic chemists investigating linear free-energy relationships, hydrolysis mechanisms, or nucleophilic ring-opening kinetics require CAS 449-81-0 as a specific data point in the Hammett correlation series. The established rate coefficient methodology of Bowden et al. (2002) in 70% aqueous dioxane provides the validated experimental framework for such studies [2].

Benzylidene-Oxazolone Molecular Photoswitches

The benzylidene-oxazolone scaffold has been established as a viable molecular photoswitch inspired by the green fluorescent protein (GFP) chromophore, with efficient E/Z photoisomerization and high thermal stability [1]. The para-fluoro substituent on the benzylidene ring modulates the electronic absorption spectrum, photoisomerization quantum yield, and thermal relaxation half-life relative to unsubstituted or differently substituted analogs. Materials scientists developing light-responsive polymers, liquid crystal dopants, or photopharmacological agents should select CAS 449-81-0 when the para-fluorine substitution is required to tune the switching wavelength, fatigue resistance, or half-life of the photostationary state [2].

Application
Selection Property
Validation Focus
Antifungal heterocycle synthesis
Retention of p-fluorophenyl pharmacophore
Fungitoxicity assay endpoint evaluation
N-Benzoyl-p-fluoro amino acid synthesis
N-Benzoyl protection strategy
Hydrolysis and optical purity monitoring
Azlactone hydrolysis mechanistic studies
Hammett series intermediate electronic effect
Rate coefficient measurement context
Molecular photoswitch development
Electronic tuning via para-fluorine
Photoisomerization and thermal stability verification
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